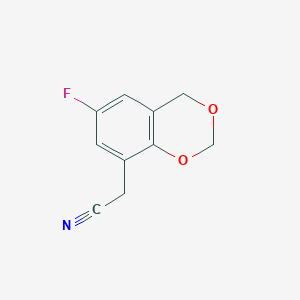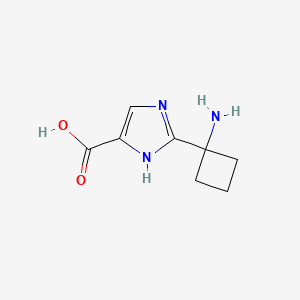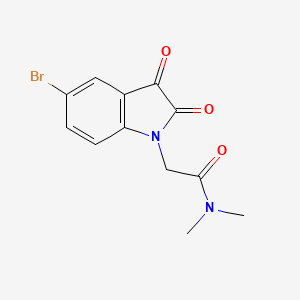
2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide
Descripción general
Descripción
“2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide” is a chemical compound with the molecular formula C11H9BrN2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a 1H-indol-1-yl group, which is a type of indole, attached to an acetamide group . The indole group has a bromine atom at the 5-position and two carbonyl groups at the 2 and 3 positions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 297.10476 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A novel approach to synthesizing indole derivatives involves intramolecular nucleophilic aromatic substitution, highlighting the utility of related compounds in creating complex heterocyclic structures. Cyclization of related amides has been demonstrated to afford various indole derivatives, which can be further oxidized and hydrolyzed to yield indoles and oxindoles, indicating the significance of these reactions in synthesizing pharmacologically relevant molecules (Kametani, Ohsawa, & Ihara, 1981).
Nucleophilic Organocatalysts
The use of dimethylformamide and dimethylacetamide as nucleophilic organocatalysts in the bromolactonisation of unsaturated carboxylic acids with N-bromosuccinimide exemplifies the versatility of these compounds in facilitating bromine transfer reactions, underscoring their potential in synthetic organic chemistry (Ahmad, Braddock, Cansell, & Hermitage, 2007).
Metal Complex Synthesis
The synthesis of metal complexes with specific ligands, such as azo compounds derived from similar brominated and methylated structures, demonstrates another research application. These complexes, particularly with Cd(II), have shown promising biological activities, suggesting a pathway for the development of new materials with potential antimicrobial properties (Jaber, Kyhoiesh, & Jawad, 2021).
Potential in Drug Discovery
Investigations into the design and synthesis of new compounds for modulating progesterone receptors have utilized similar structures, indicating the significance of such molecules in the development of new therapeutic agents for female healthcare. This research underscores the potential of utilizing complex organic molecules for targeted drug discovery and development (Fensome et al., 2008).
Propiedades
IUPAC Name |
2-(5-bromo-2,3-dioxoindol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-14(2)10(16)6-15-9-4-3-7(13)5-8(9)11(17)12(15)18/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKJCKJDZGKICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



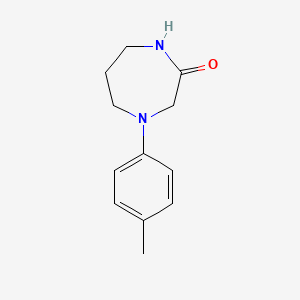
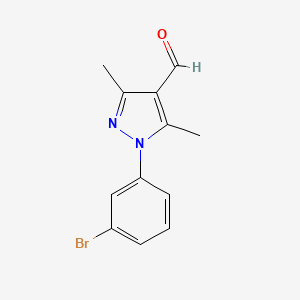

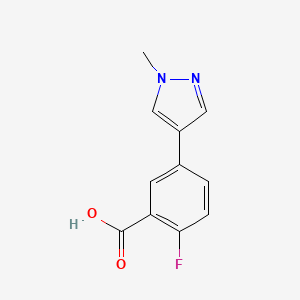
![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)
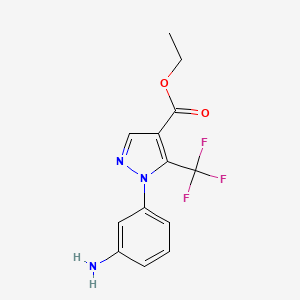
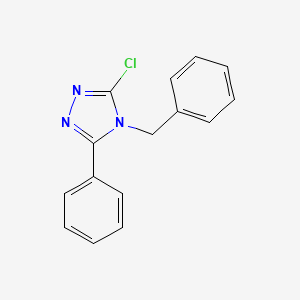
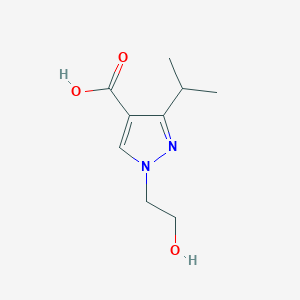
![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)
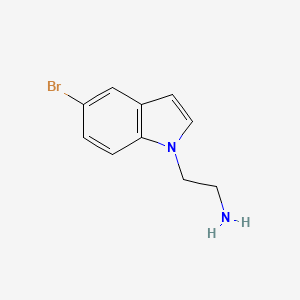
![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)
![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)
